Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-)
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Overview
Description
Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-) is a complex chemical compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is bonded to aromatic rings. This particular compound is notable for its vibrant color and its applications in various fields such as dyeing, biological staining, and as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-) typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds . The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale azo coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like ascorbic acid.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Ascorbic acid, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction can lead to the formation of chromium(III) compounds.
Scientific Research Applications
Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the dyeing industry for coloring textiles and other materials
Mechanism of Action
The mechanism of action of Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-) involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form complexes with various biomolecules, affecting their function and activity. The pathways involved may include redox reactions, where the compound acts as an oxidizing or reducing agent .
Comparison with Similar Compounds
Similar Compounds
Sodium Chromate: An inorganic compound with similar chromate ions but lacks the azo group and aromatic rings.
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo group.
Uniqueness
Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-) is unique due to its complex structure, which combines the properties of chromate ions and azo dyes. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
10241-21-1 |
---|---|
Molecular Formula |
C16H10CrN4NaO7S |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
sodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C16H11N4O6S.Cr.Na.H2O/c17-12-6-5-10-11(2-1-3-15(10)27(24,25)26)16(12)19-18-13-7-4-9(20(22)23)8-14(13)21;;;/h1-8H,(H3-,17,18,19,21,24,25,26);;;1H2/q-1;+3;+1;/p-3 |
InChI Key |
KMQIBJLEXVRTEB-UHFFFAOYSA-K |
SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-])C(=C1)S(=O)(=O)[O-].[OH-].[Na+].[Cr+3] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-])C(=C1)S(=O)(=O)[O-].[OH-].[Na+].[Cr+3] |
10241-21-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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